molecular formula C16H31NO B1594481 1-(Pyrrolidin-1-yl)dodecan-1-one CAS No. 70974-45-7

1-(Pyrrolidin-1-yl)dodecan-1-one

Cat. No.: B1594481
CAS No.: 70974-45-7
M. Wt: 253.42 g/mol
InChI Key: UGVISXRNXOQBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidin-1-yl)dodecan-1-one is an organic compound that belongs to the class of amides. It is characterized by a pyrrolidine ring attached to a dodecanone chain. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-1-yl)dodecan-1-one can be synthesized through the base-catalyzed coupling of pyrrolidine with a dodecyl halide (such as dodecyl chloride or bromide). The reaction typically involves the use of a strong base like sodium hydride (NaH) to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-yl)dodecan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyrrolidin-1-yl)dodecan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)dodecan-1-one involves its interaction with biological membranes. The compound is known to enhance the permeability of the skin, allowing for increased absorption of drugs. This is achieved through its ability to disrupt the lipid bilayer of the skin, facilitating the penetration of active pharmaceutical ingredients .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrrolidin-1-yl)dodecan-1-one is unique due to its specific combination of a pyrrolidine ring and a dodecanone chain, which imparts distinct physicochemical properties and biological activities. Its ability to enhance skin permeability makes it particularly valuable in transdermal drug delivery applications .

Properties

IUPAC Name

1-pyrrolidin-1-yldodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-13-16(18)17-14-11-12-15-17/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVISXRNXOQBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289346
Record name 1-(pyrrolidin-1-yl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70974-45-7
Record name NSC60381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(pyrrolidin-1-yl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrrolidin-1-yl)dodecan-1-one
Reactant of Route 2
Reactant of Route 2
1-(Pyrrolidin-1-yl)dodecan-1-one
Reactant of Route 3
Reactant of Route 3
1-(Pyrrolidin-1-yl)dodecan-1-one
Reactant of Route 4
Reactant of Route 4
1-(Pyrrolidin-1-yl)dodecan-1-one
Reactant of Route 5
Reactant of Route 5
1-(Pyrrolidin-1-yl)dodecan-1-one
Reactant of Route 6
Reactant of Route 6
1-(Pyrrolidin-1-yl)dodecan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.